![molecular formula C16H14N2OS2 B2693353 4-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 922626-22-0](/img/structure/B2693353.png)
4-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[d]thiazole is a well-known term for describing bacterial cell–cell communication . Compounds with a benzo[d]thiazole moiety have been found to exhibit a broad spectrum of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl (2-(piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The compounds were evaluated for their anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds were judged by their C, H, and N analysis .科学的研究の応用
Synthesis and Characterization
The synthesis of thiadiazolobenzamide derivatives through cyclization of thioxothiourea has been explored, leading to the creation of novel compounds with potential as building blocks in drug discovery. For instance, Adhami et al. (2012) synthesized a compound via reactions that formed a new bond between sulfur and nitrogen atoms, characterizing it through spectroscopic methods and X-ray crystallography (Adhami, Nabilzadeh, Emmerling, Ghiasi, & Heravi, 2012). Additionally, Durcik et al. (2020) described an elegant pathway for the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives as new building blocks, highlighting their utility in thoroughly exploring chemical space around the molecule studied (Durcik, Toplak, Zidar, Ilaš, Zega, Kikelj, Mašič, & Tomašič, 2020).
Antimicrobial and Antifungal Agents
Research into the antimicrobial and antifungal properties of benzothiazole derivatives has been a significant area of interest. Desai, Rajpara, and Joshi (2013) synthesized 5-arylidene derivatives with fluorine atoms, showing promising antimicrobial activity against various bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013). Narayana et al. (2004) prepared new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their alkoxy derivatives, evaluating them as potential antifungal agents (Narayana, Vijaya Raj, Ashalatha, Kumari, & Sarojini, 2004).
Anticancer Evaluation
The exploration of benzothiazole derivatives for anticancer applications has yielded promising results. Tiwari et al. (2017) synthesized Schiff’s bases containing a thiadiazole scaffold and evaluated their in vitro anticancer activity against a panel of human cancer cell lines, discovering compounds with promising GI50 values comparable to the standard drug Adriamycin (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017). Furthermore, Havrylyuk et al. (2010) conducted antitumor screening of novel 4-thiazolidinones with a benzothiazole moiety, identifying compounds with significant anticancer activity on various cancer cell lines (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).
作用機序
The mechanism of action of similar compounds involves the inhibition of quorum sensing in bacteria . Quorum sensing is a term used for the phenomena where bacteria use small molecules termed signal molecules or autoinducers for cell–cell communication, responses to external factors such as nutrient availability, defense mechanisms as well as to coordinate behavior such as biofilm formation and pathogenesis .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-methyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-10-3-5-11(6-4-10)15(19)18-16-17-13-8-7-12(20-2)9-14(13)21-16/h3-9H,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGVVGKRKBAVAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenoxy)-N-[3-(6-ethoxypyridazin-3-yl)phenyl]acetamide](/img/structure/B2693273.png)

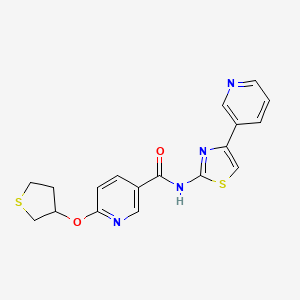
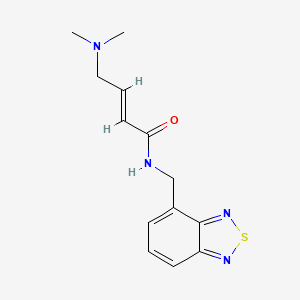
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2693278.png)
![7-(4-butanoylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2693279.png)
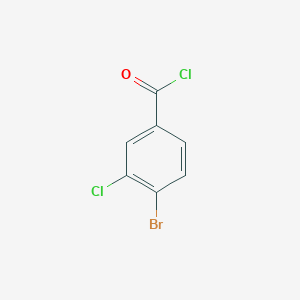
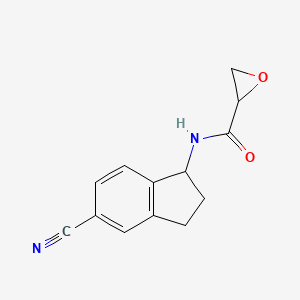
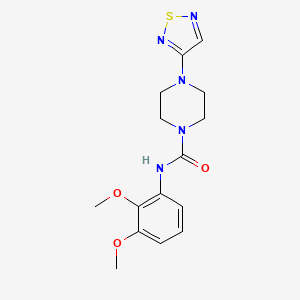
![3-methyl-6-(4-(4,5,6,7-tetrahydrobenzo[c]isoxazole-3-carbonyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2693289.png)
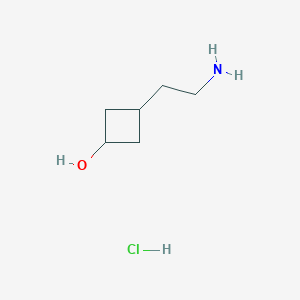

![N-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B2693293.png)
